

DC4 Crosslinker: Application Notes and Protocols for Protein Crosslinking

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Compound of Interest

Compound Name: DC4 Crosslinker

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This document provides detailed application notes and protocols for the use of the **DC4 crosslinker** in protein analysis. DC4 is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking agent invaluable for studying protein-protein interactions, elucidating protein complex structures, and advancing drug development.

Introduction to DC4 Crosslinker

The **DC4 crosslinker** is a chemical reagent designed to covalently link proteins that are in close proximity.^{[1][2]} It features two N-hydroxysuccinimide (NHS) ester reactive groups that specifically target primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of polypeptides.^{[1][3]} The reaction forms stable amide bonds. A key feature of DC4 is its MS-cleavability, which simplifies data analysis in mass spectrometry-based workflows by allowing the identification of crosslinked peptides.^[4] The spacer arm of DC4 spans approximately 18 Å.

Reaction Mechanism and Specificity

DC4 functions by reacting with primary amines on proteins. The NHS esters at both ends of the DC4 molecule react with nucleophilic amine groups, resulting in the formation of a stable amide bond and the release of NHS. This reaction is most efficient in a slightly alkaline environment.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DC4 crosslinking reactions based on published experimental data.

Table 1: General Reaction Conditions

Parameter	Recommended Range	Notes
pH	7.0 - 9.0	Optimal reactivity of NHS esters with primary amines is achieved within this range.
Temperature	4°C to Room Temperature (20-25°C)	Lower temperatures can be used to slow down the reaction and potentially reduce non-specific crosslinking.
Incubation Time	20 - 60 minutes	The optimal time can vary depending on the protein and crosslinker concentration.

Table 2: Reagent Concentrations and Ratios

Application	Protein Concentration	DC4 Concentration / Molar Excess	Reference
Model Peptides	1 µg/µL	5-fold molar excess	
Aldolase (in solution)	5 µg/µL	25-fold molar excess (to lysine residues)	
Bovine Serum Albumin (BSA)	1 mg/mL	0.5 mM and 1 mM	
Cell Lysate	1 mg/mL	0.75 mM	

Experimental Protocols

In Vitro Crosslinking of Purified Proteins (e.g., BSA)

This protocol is adapted from a study on Bovine Serum Albumin (BSA).

Materials:

- Purified protein (e.g., BSA)
- **DC4 Crosslinker**
- Crosslinking Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl
- Quenching Buffer: 500 mM Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

- Prepare a 1 mg/mL solution of the protein in the Crosslinking Buffer.
- Immediately before use, prepare a stock solution of DC4 (e.g., 50 mM) in anhydrous DMSO or DMF.
- Add the DC4 stock solution to the protein solution to achieve the desired final concentration (e.g., 0.5 mM or 1 mM).
- Incubate the reaction mixture for 20 minutes at room temperature.
- Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
- Incubate for an additional 20 minutes at room temperature to ensure complete quenching.
- The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.

Crosslinking of Proteins in Cell Lysate

This protocol is based on a procedure for crosslinking proteins in E. coli lysate.

Materials:

- Cell lysate

- **DC4 Crosslinker**

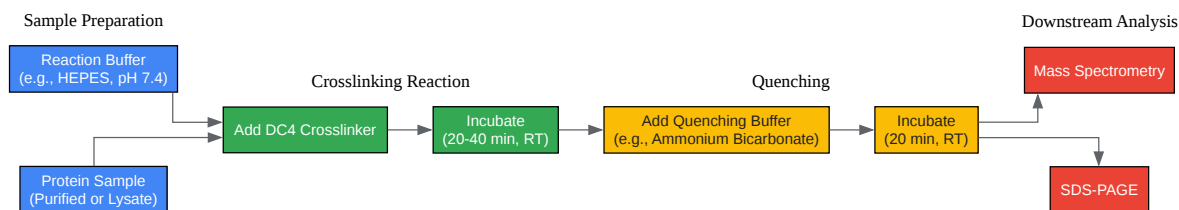
- Lysate Crosslinking Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl
- Quenching Buffer: 500 mM Ammonium Bicarbonate
- Anhydrous DMSO or DMF

Procedure:

- Determine the protein concentration of the cell lysate using a suitable method (e.g., BCA assay).
- Dilute the lysate to 1 mg/mL in Lysate Crosslinking Buffer.
- Immediately before use, prepare a fresh stock solution of DC4 (e.g., 50 mM) in anhydrous DMSO or DMF.
- Add the DC4 stock solution to the lysate to a final concentration of 0.75 mM.
- Incubate the mixture for 40 minutes at room temperature.
- Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 50 mM.
- Incubate for 20 minutes at room temperature to quench any unreacted crosslinker.
- The sample is now ready for subsequent steps such as protein denaturation, reduction, alkylation, and enzymatic digestion for mass spectrometry analysis.

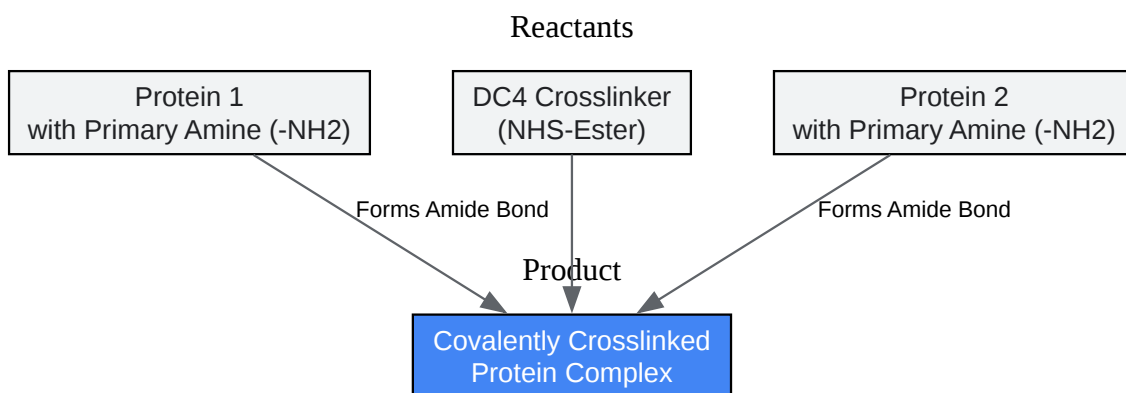
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for protein crosslinking using DC4.



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Caption: Simplified reaction mechanism of DC4 with protein primary amines.

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